Brophenexin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brophenexin is a chemical compound known for its neuroprotective properties. It is an NMDAR-TRPM4 interaction interface inhibitor, which means it can block the interaction between NMDA receptors and TRPM4 channels. This compound has shown potential in reducing NMDA-triggered toxicity and mitochondrial dysfunction, making it a promising candidate for treating neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Brophenexin can be synthesized through a multi-step process involving the bromination of acetophenone derivatives. One common method involves the use of bromobenzene and anhydrous aluminum chloride in dry carbon disulfide, followed by the addition of acetic anhydride. The reaction mixture is then refluxed and the product is purified through distillation and extraction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Brophenexin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding brominated ketones.
Reduction: It can be reduced to form brominated alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.
Major Products: The major products formed from these reactions include brominated ketones, alcohols, and substituted derivatives, which can be further utilized in various chemical syntheses.
Scientific Research Applications
Brophenexin has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: this compound’s neuroprotective properties make it valuable in studying neurodegenerative diseases.
Industry: this compound is used in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
Brophenexin exerts its effects by inhibiting the interaction between NMDA receptors and TRPM4 channels. This inhibition reduces NMDA-induced cell death and mitochondrial dysfunction, thereby providing neuroprotection. The compound also enhances gene induction and reduces neuronal loss in models of stroke and retinal degeneration .
Comparison with Similar Compounds
Brompheniramine: An antihistamine with similar brominated structure but different pharmacological effects.
Bromhexine: A mucolytic agent used to reduce mucus viscosity in respiratory conditions.
Uniqueness: Brophenexin is unique due to its specific action on NMDA receptor-TRPM4 interactions, which is not observed in other brominated compounds like Brompheniramine and Bromhexine. This unique mechanism makes it particularly valuable in neuroprotection and treating neurodegenerative diseases.
Biological Activity
Brophenexin, also known as compound 8, is a small molecule that has garnered attention for its neuroprotective properties, particularly in the context of excitotoxicity associated with N-methyl-D-aspartate receptors (NMDARs). This article explores the biological activity of this compound by examining its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
This compound functions primarily as an inhibitor of the NMDAR/TRPM4 interface. It has been shown to significantly reduce NMDA-evoked whole-cell currents, which are critical in mediating neuronal excitotoxicity. Specifically, studies have demonstrated that this compound can reduce NMDA-induced calcium influx in neurons, which is a major contributor to neurotoxicity. In one study, this compound (10 μM) reduced NMDA-evoked currents by approximately 87% ± 14% when intracellular calcium was chelated to prevent TRPM4 activation .
Key Findings:
- Neuroprotection: this compound protects hippocampal neurons from NMDA-induced cell death.
- Calcium Flux Inhibition: It inhibits NMDA-evoked increases in intracellular calcium concentration ([Ca²⁺]i), thereby mitigating excitotoxic effects.
- TRPM4 Modulation: The compound's interaction with TRPM4 suggests a novel pathway for neuroprotection via modulation of ion channel activity.
Table 1: Summary of Efficacy Studies
In the studies conducted by Yan et al., this compound was shown to significantly reduce neuronal death in rat hippocampal cultures subjected to NMDA treatment. The protective effect was dose-dependent, with higher concentrations yielding greater reductions in cell death .
Case Studies and Clinical Implications
While there are currently no published clinical trials specifically focused on this compound, its mechanism of action suggests potential applications in conditions characterized by excitotoxicity, such as stroke and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).
Table 2: Potential Clinical Applications
Condition | Rationale for Use |
---|---|
Stroke | Neuroprotection against ischemic damage |
Amyotrophic Lateral Sclerosis (ALS) | Modulation of excitotoxic pathways |
Properties
IUPAC Name |
N'-[(3-bromophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2.2ClH/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10;;/h3-5,8H,2,6-7,9,13H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDSZKTVQVSVNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=CC=C1)Br.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrCl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.